molecular formula C4H9N B051885 Cyclobutylamine CAS No. 2516-34-9

Cyclobutylamine

Cat. No.: B051885
CAS No.: 2516-34-9
M. Wt: 71.12 g/mol
InChI Key: KZZKOVLJUKWSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutylamine is an organic compound with the molecular formula C₄H₉N. It is a primary amine featuring a cyclobutane ring attached to an amino group. This compound is known for its clear, colorless to light yellow liquid form and is slightly soluble in water. This compound is utilized in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylamine can be synthesized through several methods:

Industrial Production Methods: In an industrial setting, this compound can be produced by the hydrogenation of cyclobutanone in the presence of benzylamine and palladium on carbon as a catalyst. The reaction is carried out in an autoclave at elevated temperatures and pressures, followed by purification through distillation .

Chemical Reactions Analysis

Cyclobutylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidative Reagents: Lead tetraacetate, iodosobenzene diacetate.

    Catalysts: Palladium on carbon.

    Solvents: Toluene, water.

Major Products Formed:

    Hydroxylated Derivatives: Produced through selective hydroxylation.

    7-Azaindoles: Formed in reactions with dihalopyridines.

Scientific Research Applications

Cyclobutylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutylamine involves its interaction with specific molecular targets and pathways. For instance, in the selective hydroxylation reactions, engineered P450 BM3 enzymes facilitate the oxidation of this compound at chemically unactivated sites, leading to the formation of hydroxylated derivatives . These reactions are highly regioselective and stereoselective, making this compound a valuable intermediate in drug discovery and development.

Comparison with Similar Compounds

Cyclobutylamine can be compared with other cyclic amines such as:

Uniqueness of this compound: this compound’s four-membered ring structure imparts unique strain and reactivity compared to its analogs. This makes it particularly useful in synthesizing complex molecules and exploring new chemical pathways.

Biological Activity

Cyclobutylamine (CBA) is a cyclic amine that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, pharmacological potential, and recent research findings.

Structural Characteristics and Synthesis

This compound is characterized by a four-membered ring structure, which imparts unique chemical properties. The synthesis of this compound typically involves methods such as hydrolysis of cyclobutanecarboxylic acids or rearrangement reactions. Recent advancements have improved the yield and efficiency of these synthetic routes, enabling the production of this compound derivatives with varied functional groups for enhanced biological activity .

Synthesis Method Description
HydrolysisInvolves the conversion of cyclobutanecarboxylic acids to cyclobutylamines.
Curtius RearrangementA method that rearranges azides to form amines, including cyclobutylamines.

1. Anticancer Properties

This compound derivatives have shown promising anticancer activities. For instance, certain cyclobutane-based compounds have been identified as effective antagonists of integrins, particularly αvβ3, which are crucial in cancer cell proliferation and metastasis. These compounds demonstrated low IC50 values (<1 μM) in cell-based assays, indicating potent activity against various cancer cell lines while exhibiting good metabolic stability in vivo .

2. Monoamine Oxidase Inhibition

Research has also highlighted the role of this compound as a substrate and irreversible inhibitor of monoamine oxidase (MAO). Specifically, 1-phenylthis compound (PCBA), a derivative of this compound, was shown to inactivate MAO through a mechanism involving the attachment to the flavin cofactor, leading to significant metabolic transformations . This suggests potential applications in treating neurodegenerative disorders by modulating neurotransmitter levels.

3. Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties, particularly as an inhibitor of retinoic acid receptor-related orphan receptor gamma (RORγt), which plays a vital role in autoimmune diseases like rheumatoid arthritis and psoriasis. Compounds targeting RORγt have been linked to reduced inflammation and improved therapeutic outcomes in preclinical models .

Case Study 1: Integrin Antagonists

A study focused on synthesizing cyclobutane-based integrin antagonists revealed that these compounds could effectively inhibit cell adhesion and invasion processes critical for tumor progression. The lead compound demonstrated favorable pharmacokinetic properties and was well-tolerated in vivo, supporting its potential as a therapeutic agent .

Case Study 2: MAO Inhibition

In another investigation, PCBA was characterized as a time-dependent irreversible inhibitor of MAO. The study detailed the metabolic pathway leading to the formation of several metabolites, providing insights into the drug's mechanism of action and potential side effects related to MAO inhibition .

Research Findings

Recent studies have contributed significantly to understanding the biological activity of this compound:

  • Metabolic Stability : Cyclobutane derivatives have shown enhanced metabolic stability compared to their non-cyclic counterparts, making them attractive candidates for drug development .
  • Selectivity : Certain cyclobutane analogs exhibited selectivity towards specific targets, such as kinases involved in cancer progression and immune response regulation .
  • Synthetic Versatility : The ability to modify the cyclobutane ring with various side chains has expanded the scope for creating novel compounds with tailored biological activities .

Properties

IUPAC Name

cyclobutanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c5-4-2-1-3-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZKOVLJUKWSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870982
Record name Cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2516-34-9, 6291-01-6
Record name Cyclobutylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2516-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Aminocyclobutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Aminocyclobutane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFH6FE5D4Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutylamine
Reactant of Route 2
Reactant of Route 2
Cyclobutylamine
Reactant of Route 3
Cyclobutylamine
Reactant of Route 4
Reactant of Route 4
Cyclobutylamine
Reactant of Route 5
Reactant of Route 5
Cyclobutylamine
Reactant of Route 6
Cyclobutylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.